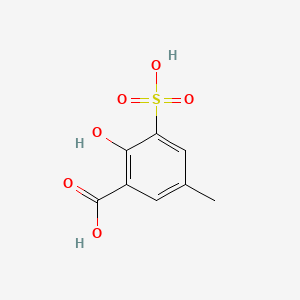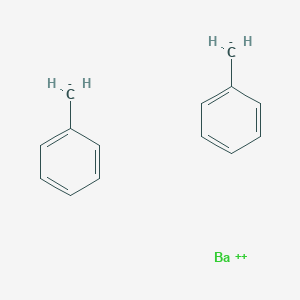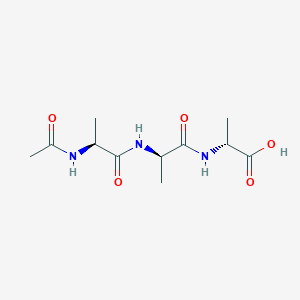
2-Propen-1-one, 3-(4-methoxyphenyl)-1,2-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propen-1-one, 3-(4-methoxyphenyl)-1,2-diphenyl- is an organic compound with the molecular formula C16H14O2 and a molecular weight of 238.2812 g/mol . It is also known by several other names, including 4-Methoxychalcone and Phenyl p-methoxystyryl ketone . This compound belongs to the chalcone family, which is characterized by the presence of an α,β-unsaturated carbonyl system.
準備方法
Synthetic Routes and Reaction Conditions
2-Propen-1-one, 3-(4-methoxyphenyl)-1,2-diphenyl- can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is typically carried out in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Propen-1-one, 3-(4-methoxyphenyl)-1,2-diphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated carbonyl compounds.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated ketones and alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
2-Propen-1-one, 3-(4-methoxyphenyl)-1,2-diphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating diseases like cancer and infections.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
作用機序
The mechanism of action of 2-Propen-1-one, 3-(4-methoxyphenyl)-1,2-diphenyl- involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . It can also induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .
類似化合物との比較
Similar Compounds
4-Methoxychalcone: Similar in structure but lacks the additional phenyl group.
Phenyl p-methoxystyryl ketone: Another name for the same compound.
4’-Methoxybenzylideneacetophenone: Similar structure with slight variations in the substituents.
Uniqueness
2-Propen-1-one, 3-(4-methoxyphenyl)-1,2-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its reactivity and biological activity compared to other chalcones.
特性
CAS番号 |
39060-00-9 |
|---|---|
分子式 |
C22H18O2 |
分子量 |
314.4 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-1,2-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C22H18O2/c1-24-20-14-12-17(13-15-20)16-21(18-8-4-2-5-9-18)22(23)19-10-6-3-7-11-19/h2-16H,1H3 |
InChIキー |
MDDBEOBVGULHNN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3,8-Dibromophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14673951.png)
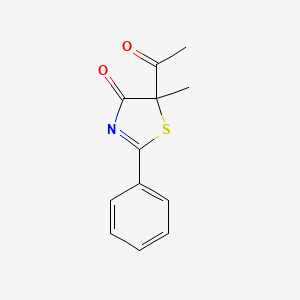
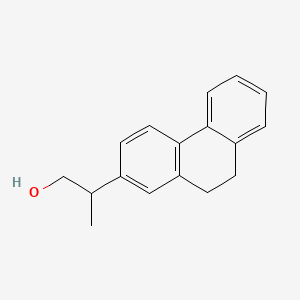
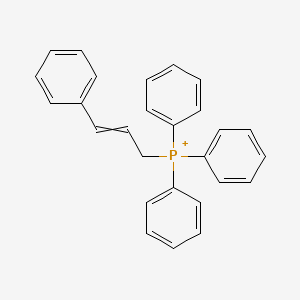
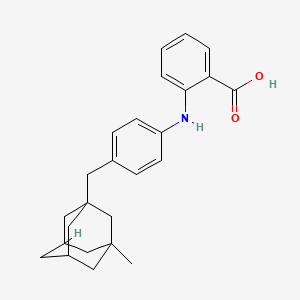
![2-[5-(2-Pyridyl)-2-thienyl]pyridine](/img/structure/B14673978.png)
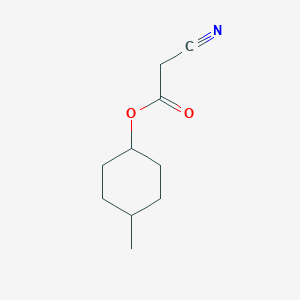


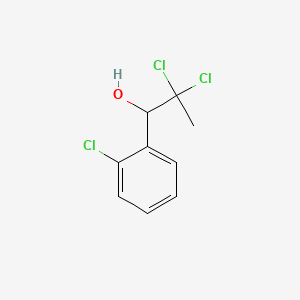
![3'-O-Acetyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine](/img/structure/B14673997.png)
